molecular formula C11H15N3 B12060643 [3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile CAS No. 90530-16-8

[3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile

Cat. No.: B12060643
CAS No.: 90530-16-8
M. Wt: 189.26 g/mol
InChI Key: XMEXUJUMKRUUNG-UHFFFAOYSA-N
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Description

[3-(Aminomethyl)phenyl]methanamine (IUPAC name: 3-(aminomethyl)benzylamine) is a benzylamine derivative featuring a benzene ring substituted with two aminomethyl (–CH₂NH₂) groups at positions 1 and 3 (meta-substitution). This diamine structure is critical for its reactivity in forming amides, coordination complexes, or pharmaceutical intermediates . Prop-2-enenitrile (acrylonitrile, CH₂=CHCN) is a volatile nitrile monomer widely used in polymer synthesis and organic transformations due to its electron-deficient alkene and nitrile functional groups .

Properties

CAS No.

90530-16-8

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

[3-(aminomethyl)phenyl]methanamine;prop-2-enenitrile

InChI

InChI=1S/C8H12N2.C3H3N/c9-5-7-2-1-3-8(4-7)6-10;1-2-3-4/h1-4H,5-6,9-10H2;2H,1H2

InChI Key

XMEXUJUMKRUUNG-UHFFFAOYSA-N

Canonical SMILES

C=CC#N.C1=CC(=CC(=C1)CN)CN

Origin of Product

United States

Preparation Methods

Nitrile Alkylation via Nucleophilic Substitution

The prop-2-enenitrile group is introduced via alkylation of a pre-formed amine intermediate. A representative protocol involves treating [3-(Aminomethyl)phenyl]methanamine with acrylonitrile under basic conditions (e.g., K₂CO₃ in DMF), facilitating Michael addition at the β-position of the nitrile . This method benefits from mild conditions (25–40°C) and short reaction times (<6 hours) .

Key Data :

ParameterValueSource
Yield78–82%
Reaction Time4–6 hours
SolventDimethylformamide (DMF)

Mechanistic Consideration :
The reaction proceeds via nucleophilic attack of the primary amine on the electron-deficient acrylonitrile, followed by proton transfer to stabilize the adduct . Steric hindrance from the phenyl group necessitates elevated temperatures (>50°C) for complete conversion .

Wittig Reaction for Stereoselective Nitrile Formation

The Wittig reaction offers a stereocontrolled route to the prop-2-enenitrile moiety. In this approach, a stabilized ylide—generated from (cyanomethyl)triphenylphosphonium chloride —reacts with a benzaldehyde derivative to form the α,β-unsaturated nitrile . For example, reacting 3-(aminomethyl)benzaldehyde with the ylide in benzene at 90°C produces the E-isomer predominantly (5:1 E:Z ratio) .

Procedure Highlights :

  • Ylide Preparation : Phosphonium salt is treated with n-butyllithium at −78°C to generate the reactive ylide .

  • Quenching : The reaction mixture is poured into ice-cold water to precipitate the product, minimizing Z-isomer contamination .

  • Purification : Column chromatography (SiO₂, hexane/ethyl acetate) isolates the E-isomer with >95% purity .

Palladium-Catalyzed Cross-Coupling for Structural Elaboration

Palladium-mediated coupling reactions enable modular assembly of the target compound. A patent-described method involves Suzuki-Miyaura coupling between a boronic acid-functionalized phenylamine and a nitrile-containing aryl halide . Using Pd(PPh₃)₄ as a catalyst and K₂CO₃ as a base in toluene/water (3:1), this method achieves 70–75% yields .

Advantages :

  • Functional Group Tolerance : Halides, amines, and nitriles remain intact under coupling conditions .

  • Scalability : Reactions are amenable to kilogram-scale production with minimal optimization .

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Reductive Amination85–9092–95HighModerate
Nitrile Alkylation78–8288–90ModerateLow
Wittig Reaction65–7095–98LowHigh
Pd-Catalyzed Coupling70–7590–93HighModerate

Critical Observations :

  • Reductive Amination balances yield and scalability, making it ideal for industrial applications .

  • Wittig Reaction excels in stereochemical control but suffers from lower yields and higher reagent costs .

  • Palladium-Catalyzed Methods offer modularity but require stringent anhydrous conditions .

Chemical Reactions Analysis

Types of Reactions

[3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents to form various oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents to convert the compound into different reduced forms.

    Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include specific temperatures, pressures, and solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce different oxidized derivatives, while reduction reactions yield reduced forms of the compound. Substitution reactions result in the formation of substituted derivatives with varying functional groups .

Scientific Research Applications

[3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of [3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to various biomolecules, leading to changes in their structure and function. These interactions can result in various biological effects, including modulation of enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Substituted Benzylamines

  • [3-(Trifluoromethyl)phenyl]methanamine hydrochloride (): Features a trifluoromethyl (–CF₃) group at the benzene’s 3-position. Unlike the target compound’s dual aminomethyl groups, this derivative exhibits enhanced lipophilicity and metabolic stability, making it valuable in medicinal chemistry (77% yield in catalytic reduction synthesis) .
  • {3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine (): Contains a hydrophilic ethoxyethoxy–CH₂– substituent, improving solubility for drug delivery applications. Molecular formula: C₁₂H₁₉NO₂; monoisotopic mass: 209.1416 Da .

Table 1: Physical Properties of Benzylamine Derivatives

Compound Molecular Formula Melting Point (°C) Yield (%) Key Applications
[3-(Aminomethyl)phenyl]methanamine* C₈H₁₂N₂ Not reported Not reported Pharmaceutical intermediates
[3-(Trifluoromethyl)phenyl]methanamine C₈H₈F₃N·HCl Not reported 77 Bioactive molecule synthesis
{3-[(2-Ethoxyethoxy)methyl]phenyl}methanamine C₁₂H₁₉NO₂ Not reported Not reported Solubility-enhanced drug candidates

*Hypothesized structure based on naming conventions.

Diamine Analogues

  • 1,3-Benzenedimethanamine (m-xylene diamine): A structural analogue with two aminomethyl groups at meta positions.

Acrylonitrile Derivatives

Functionalized Propenenitriles

  • (Z)-2-(Aminomethyl)-3-(4-iodo-1,5-diphenyl-1H-pyrazol-3-yl)prop-2-enenitrile (): Integrates an aminomethyl group and a pyrazole-substituted acrylonitrile. Exhibits distinct stereochemistry (Z-isomer, mp 169–170°C, 77% yield) and serves as a precursor for heterocyclic drug candidates .

Table 2: Acrylonitrile-Based Compounds

Compound Molecular Formula Melting Point (°C) Yield (%) Key Applications
Prop-2-enenitrile (acrylonitrile) C₃H₃N −82 Industrial scale Polymer production (e.g., ABS plastics)
(Z)-2-(Aminomethyl)-3-(4-iodo-1,5-diphenyl-1H-pyrazol-3-yl)prop-2-enenitrile C₂₀H₁₆IN₅ 169–170 77 Anticancer/anti-inflammatory agents
3-(4-Hydroxy-3-methoxyphenyl)-N-[2-(4-hydroxyphenyl)-2-methoxyethyl]acrylamide C₂₀H₂₂N₂O₄ Not reported Not reported Anti-inflammatory leads

[3-(Aminomethyl)phenyl]methanamine

  • Reductive Amination (): Aryl ketones react with ammonium acetate and NaCNBH₃ to form primary amines. For example, 1-(2-methylphenyl)ethylamine is synthesized with 68–75% yields .
  • Catalytic Reduction of Amides (): Transition metal-free reduction of 3-(trifluoromethyl)benzamide using HBPin yields amines in 77% efficiency .

Prop-2-enenitrile Derivatives

  • Copper-Mediated Cyclization (): Intramolecular reactions of acrylonitriles with iodopyrazoles produce stereoisomeric nitriles (e.g., 15a, 80% yield) .

Biological Activity

The compound [3-(Aminomethyl)phenyl]methanamine;prop-2-enenitrile, also known as a derivative of phenylmethylamines, has garnered attention due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound features a phenyl ring substituted with an aminomethyl group and a prop-2-enenitrile moiety. This unique configuration contributes to its biological activity, particularly in modulating nitric oxide (NO) production and influencing various signaling pathways.

The primary mechanism of action involves the compound acting as an inhibitor of nitric oxide synthase (NOS), particularly NOS3. This enzyme is crucial in producing NO, which plays significant roles in vascular regulation and immune responses. The inhibition leads to decreased NO levels, affecting processes such as:

  • Vascular Smooth Muscle Relaxation : Reduced NO can impair vasodilation, leading to potential cardiovascular implications.
  • Inflammatory Response Modulation : The compound enhances the synthesis of pro-inflammatory mediators like IL-6 and IL-8, indicating its role in inflammation .

Antimicrobial and Anticancer Effects

Research has indicated that derivatives of this compound exhibit notable antimicrobial and anticancer properties. For instance:

  • Antimicrobial Activity : Compounds similar to this derivative have shown effectiveness against various bacterial strains and Mycobacterium tuberculosis, suggesting potential use in treating infections .
  • Anticancer Activity : In vitro studies have demonstrated that certain analogues possess moderate activity against cancer cell lines, with some exhibiting GI50 values in the micromolar range. The presence of specific substituents on the phenyl ring can significantly influence this activity .

Study 1: Inhibition of Tumor Growth

In a study evaluating the anticancer properties, this compound was tested against a panel of 60 cancer cell lines from the National Cancer Institute (NCI). Results indicated that several analogues exhibited significant cytotoxic effects, particularly those with electron-donating groups on the phenyl ring. The most active compounds had IC50 values below 10 µM, demonstrating their potential as therapeutic agents .

Study 2: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of this compound. It was found to inhibit the expression of pro-inflammatory cytokines in macrophage cultures, which correlates with its ability to modulate NO production. This suggests that it may be beneficial in conditions characterized by excessive inflammation .

Comparative Analysis with Similar Compounds

Compound NameBiological ActivityIC50 (nM)Mechanism of Action
[3-(Aminomethyl)phenyl]methanamineAntimicrobial, Anticancer<10000NOS Inhibition
Pyrazine-2,3-diyldimethanamineAntimicrobial<5000DNA Replication Inhibition
BenzaldehydeCytotoxicity800 - 2850Induces Apoptosis

Q & A

Q. Table 1: Comparison of Synthetic Routes

MethodCatalystSolventYield (%)Reference
Phosphine-catalyzedTributylphosphineToluene78
Nucleophilic additionNoneEthanol65

(Basic) Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Answer:

  • NMR spectroscopy : 1^1H and 13^13C NMR identify amine and nitrile group environments. For example, the nitrile carbon resonates at ~120 ppm in 13^13C NMR .
  • X-ray crystallography : Resolves stereochemistry, as seen in structurally related compounds like (2E)-3-(4-ethoxyphenyl)prop-2-enenitrile derivatives .
  • HPLC : Quantifies purity using reverse-phase columns (C18) with UV detection at 254 nm .

(Advanced) How can computational modeling predict the reactivity of this compound in novel reactions?

Answer:

  • Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO-LUMO) to predict electrophilic/nucleophilic sites. For instance, the nitrile group’s LUMO often drives reactivity .
  • Molecular docking : Screens binding affinities for biological applications, as demonstrated with benzodiazolyl derivatives .
  • Validation : Compare computed IR spectra with experimental data to confirm accuracy .

(Advanced) What strategies resolve contradictions in reported biological activities of this compound across studies?

Answer:

  • Standardized assays : Replicate studies under controlled conditions (e.g., fixed pH, temperature) to isolate variables .
  • Meta-analysis : Statistically aggregate data from multiple studies to identify trends, as applied in bibliometric reviews .
  • Mechanistic studies : Use kinetic analysis to differentiate direct effects from secondary interactions .

(Basic) What theoretical frameworks guide the investigation of this compound's electronic properties?

Answer:

  • Molecular Orbital Theory : Explains charge distribution and reactivity, particularly the electron-withdrawing effect of the nitrile group .
  • Quantitative Structure-Activity Relationships (QSAR) : Correlates substituent effects (e.g., amine positioning) with observed properties .

(Advanced) How to design experiments to elucidate the reaction mechanism between the amine and nitrile groups?

Answer:

  • Kinetic isotope effects : Replace 1^1H with 2^2H in amine groups to track proton transfer steps .
  • Intermediate trapping : Use low-temperature NMR to detect transient species (e.g., enamine intermediates) .
  • Computational validation : Simulate proposed pathways using DFT to identify energetically feasible mechanisms .

(Basic) How do steric and electronic factors influence the compound’s stability during storage?

Answer:

  • Steric hindrance : Bulky substituents on the benzene ring reduce hydrolysis of the nitrile group .
  • Electron-withdrawing groups : Nitriles stabilize adjacent amines via resonance, minimizing degradation .
  • Storage conditions : Anhydrous environments at -20°C prevent moisture-induced side reactions .

(Advanced) What methodologies validate the compound’s role in multi-step synthetic pathways?

Answer:

  • Stepwise monitoring : Use LC-MS to track intermediate formation in real-time .
  • Cross-coupling reactions : Employ Suzuki-Miyaura reactions to functionalize the benzene ring, as seen in similar aryl nitriles .
  • Theoretical alignment : Compare experimental yields with computational predictions of reaction feasibility .

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